molecular formula C23H31N3O8 B613314 Z-D-Lys(boc)-osu CAS No. 78603-23-3

Z-D-Lys(boc)-osu

Cat. No. B613314
CAS RN: 78603-23-3
M. Wt: 477.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-D-Lys(Boc)-OH is a derivative of the amino acid lysine1. It has a molecular formula of C19H28N2O6 and an average mass of 380.435 Da1. This compound is used in laboratory settings, particularly in the synthesis of other substances1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Z-D-Lys(Boc)-OH. However, it’s worth noting that it’s a building block with side protection orthogonal to Fmoc/tBu strategy, which can be used for side-specific derivatization2.



Molecular Structure Analysis

The molecular structure of Z-D-Lys(Boc)-OH consists of 19 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms1. The compound has a mono-isotopic mass of 380.194733 Da1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving Z-D-Lys(Boc)-OH. However, as an amino acid derivative, it may participate in various biochemical reactions, including peptide synthesis.



Physical And Chemical Properties Analysis

Z-D-Lys(Boc)-OH has a density of 1.2±0.1 g/cm3, a boiling point of 587.0±50.0 °C at 760 mmHg, and a flash point of 308.8±30.1 °C1. It has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 12 freely rotating bonds1.


Future Directions

The future directions of Z-D-Lys(Boc)-OH are not explicitly stated in the sources I found. However, given its use in laboratory settings and in the synthesis of other substances, it may continue to be a valuable tool in biochemical research and development.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O8/c1-23(2,3)33-21(30)24-14-8-7-11-17(20(29)34-26-18(27)12-13-19(26)28)25-22(31)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFVVSXVXQRYFS-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Lys(boc)-osu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.